molecular formula C13H10BrF3N2 B15227324 3-Bromo-2-(3-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

3-Bromo-2-(3-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B15227324
M. Wt: 331.13 g/mol
InChI Key: NGORHFCFSZKJCQ-UHFFFAOYSA-N
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Description

3-Bromo-2-(3-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in various fields, including medicinal chemistry, agriculture, and materials science. This particular compound features a bromine atom, a trifluoromethyl group, and a pyrrolo[1,2-b]pyrazole core, making it a unique and valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(3-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(3-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), bromine (Br2)

    Trifluoromethylation: Trifluoromethyl iodide (CF3I), trifluoromethyl sulfonates

    Substitution: Amines, thiols, alkoxides

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used

    Oxidation Products: Corresponding oxides

    Reduction Products: Reduced derivatives

Mechanism of Action

The mechanism of action of 3-Bromo-2-(3-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(3-(trifluoromethyl)phenyl)-1H-pyrazole
  • 3-Bromo-2-(3-(trifluoromethyl)phenyl)-4H-pyrrolo[1,2-a]pyrazole
  • 3-Bromo-2-(3-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-c]pyrazole

Uniqueness

3-Bromo-2-(3-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to its specific substitution pattern and the presence of both bromine and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H10BrF3N2

Molecular Weight

331.13 g/mol

IUPAC Name

3-bromo-2-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

InChI

InChI=1S/C13H10BrF3N2/c14-11-10-5-2-6-19(10)18-12(11)8-3-1-4-9(7-8)13(15,16)17/h1,3-4,7H,2,5-6H2

InChI Key

NGORHFCFSZKJCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=NN2C1)C3=CC(=CC=C3)C(F)(F)F)Br

Origin of Product

United States

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